Benzene, 1-methyl-3-(1-methylpropyl)-
Overview
Description
. It is a derivative of benzene, where a methyl group and a sec-butyl group are attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-3-(1-methylpropyl)- can be achieved through Friedel-Crafts alkylation. This method involves the reaction of benzene with 1-chloro-3-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3CH2CH(CH3)ClAlCl3C6H5CH2CH(CH3)CH3+HCl
Industrial Production Methods
Industrial production of Benzene, 1-methyl-3-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a continuous flow reactor to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-3-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-methyl-3-(1-methylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-3-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-3-propyl-: Similar structure but with a propyl group instead of a sec-butyl group.
Benzene, (1-methylpropyl)-:
Benzene, (1-methyl-1-propenyl)-: Contains a propenyl group instead of a sec-butyl group.
Uniqueness
Benzene, 1-methyl-3-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes.
Properties
IUPAC Name |
1-butan-2-yl-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNILBOMCXQZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938909 | |
Record name | 1-(Butan-2-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-10-7 | |
Record name | 1-Methyl-3-(1-methylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1772-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Butan-2-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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